Olaparib-d5 is classified as an antineoplastic agent, specifically a PARP inhibitor. It is derived from the original Olaparib compound, which was first developed by AstraZeneca and has received approval from various health authorities for clinical use in oncology. The deuterated version, Olaparib-d5, is synthesized to study the metabolism and pharmacodynamics of the drug more effectively.
The synthesis of Olaparib-d5 involves several steps that modify the original Olaparib structure to incorporate deuterium atoms. This typically includes:
Olaparib-d5 retains the core structure of Olaparib but features deuterium substitutions at specific sites within its molecular framework. The general formula for Olaparib is , while for Olaparib-d5, it is .
Olaparib-d5 undergoes similar chemical reactions as its parent compound, including:
The kinetics of these reactions can be studied using various in vitro assays that measure binding affinity and inhibition potency against PARP enzymes.
Olaparib-d5 exerts its therapeutic effects by:
Studies indicate that Olaparib-d5 demonstrates enhanced efficacy compared to non-deuterated forms due to improved bioavailability and prolonged action in biological systems.
Characterization studies using techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may provide insights into thermal stability and phase transitions.
Olaparib-d5 serves multiple roles in scientific research:
Olaparib-d5, a deuterium-substituted analogue of olaparib (AZD2281), retains the core pharmacophore structure while incorporating five deuterium atoms at key positions. This modification enhances metabolic stability without altering primary target engagement. Olaparib-d5 potently inhibits Poly [ADP-ribose] Polymerase 1 (PARP1) by competitively binding to the nicotinamide adenine dinucleotide (NAD+) catalytic domain. Its mechanism involves:
Table 1: Impact of Deuterium Substitution on Olaparib Pharmacokinetic Parameters
Parameter | Olaparib | Olaparib-d5 | Change |
---|---|---|---|
Metabolic Half-life (h) | 9.8 | 14.2 | +45% |
PARP1 IC₅₀ (nM) | 5.2 | 5.0 | -4% |
PAR Trapping Efficiency | 1.0-fold | 1.3-fold | +30% |
These properties make Olaparib-d5 a valuable tool for dissecting PARP inhibition dynamics in DNA repair studies [2] [7].
Beyond PARP inhibition, Olaparib-d5 demonstrates potent off-target activity against Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), a key enzyme in anthracycline resistance. AKR1C3 metabolizes daunorubicin to less cytotoxic daunorubicinol, reducing therapeutic efficacy. Key interactions include:
Table 2: Inhibitory Activity of Olaparib-d5 Against Key Carbonyl-Reducing Enzymes
Enzyme | Inhibition at 10 μM (%) | Inhibition at 50 μM (%) |
---|---|---|
AKR1C3 | 76.0 ± 0.32 | 91.4 ± 0.97 |
AKR1B10 | 0.0 | 7.7 ± 0.33 |
CBR1 | 0.0 | 0.0 |
This inhibition is selective, with negligible effects on related reductases (AKR1B10, CBR1) [3].
Olaparib-d5 synergizes with anthracyclines by blocking their metabolic deactivation. In BRCA-proficient models, this combination overcomes resistance through:
This synergy is independent of BRCA status, highlighting utility in heterogeneous tumors lacking homologous recombination deficiency [3].
Olaparib-d5 disrupts the equilibrium between error-prone Non-Homologous End Joining (NHEJ) and error-free Homologous Recombination (HR) repair:
These shifts create a "BRCAness" phenotype in homologous recombination-proficient cancers, expanding Olaparib-d5’s applicability beyond BRCA-mutated contexts [4] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7